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Compound of Interest

Compound Name: Thonzylamine

Cat. No.: B1214278 Get Quote

Thonzylamine, an antihistamine of the ethylenediamine class, is synthesized through a two-

step process involving the formation of a sodium salt intermediate followed by an alkylation

reaction. This guide provides an in-depth overview of the synthesis pathway, including a

detailed experimental protocol and quantitative data derived from the foundational patent

literature.

I. Overview of the Synthesis Pathway
The synthesis of Thonzylamine base proceeds via the following key steps:

Formation of the Sodium Salt: The synthesis begins with the deprotonation of the secondary

amine in 2-(p-methoxybenzyl-amino)-pyrimidine using a strong base, typically sodium amide

(NaNH₂). This reaction forms the corresponding sodium salt, an essential intermediate for

the subsequent step. The reaction is typically carried out in an anhydrous, non-polar solvent

such as toluene, and the completion of the salt formation is indicated by the cessation of

ammonia (NH₃) evolution.

Alkylation: The sodium salt of 2-(p-methoxybenzyl-amino)-pyrimidine is then reacted with

N,N-dimethyl-2-chloroethylamine. In this nucleophilic substitution reaction, the nitrogen anion

of the pyrimidine derivative attacks the electrophilic carbon of the chloroethylamine,

displacing the chloride ion and forming the Thonzylamine base. The final product is then

isolated and purified.
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The overall reaction is a classic example of N-alkylation of an amine, facilitated by the

increased nucleophilicity of the amine upon conversion to its sodium salt.

II. Visualization of the Synthesis Pathway
The logical flow of the Thonzylamine synthesis can be visualized as a two-step process,

starting from the initial reactants and proceeding through the key intermediate to the final

product.

Starting Materials

Synthesis Steps

Products & Intermediates

2-(p-methoxybenzyl-amino)-pyrimidine Sodium Amide (NaNH₂)

Step 1: Salt Formation
(Deprotonation)

N,N-dimethyl-2-chloroethylamine

Step 2: Alkylation
(Nucleophilic Substitution)

Sodium Salt Intermediate

Toluene, Heat

Thonzylamine Base

Toluene, Heat

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Thonzylamine base.

III. Quantitative Data
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The following table summarizes the quantitative data for the synthesis of Thonzylamine
hydrochloride as described in U.S. Patent 2,465,865.[1] The synthesis of the free base is an

integral part of this process before its conversion to the hydrochloride salt.

Reactant /
Product

Chemical
Formula

Molecular
Weight ( g/mol
)

Moles Mass (g)

2-(p-

methoxybenzyl-

amino)-

pyrimidine

C₁₂H₁₃N₃O 215.25 0.1 21.5

Sodium Amide NaNH₂ 39.01 0.1 3.9

N,N-dimethyl-2-

chloroethylamine
C₄H₁₀ClN 107.58 0.1 10.7

Thonzylamine

Hydrochloride

(Final Product)

C₁₆H₂₃ClN₄O 322.83 - 25.0

Yield of

Thonzylamine

Hydrochloride

77.5%

IV. Experimental Protocol
The following experimental protocol is adapted from the procedure described in U.S. Patent

2,465,865 for the synthesis of 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine

(Thonzylamine) and its subsequent conversion to the hydrochloride salt.[1]

Materials:

2-(p-methoxybenzyl-amino)-pyrimidine (21.5 g, 0.1 mole)

Sodium amide (3.9 g, 0.1 mole)

N,N-dimethyl-2-chloroethylamine (10.7 g, 0.1 mole)
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Toluene (anhydrous)

Water

Hydrochloric acid

Sodium hydroxide solution

Isopropyl ether

Procedure:

Salt Formation:

A mixture of 21.5 g (0.1 mole) of 2-(p-methoxybenzyl-amino)-pyrimidine and 3.9 g (0.1

mole) of sodium amide in 150 cc of dry toluene is heated in a flask equipped with a reflux

condenser.

The mixture is refluxed until the evolution of ammonia ceases, indicating the complete

formation of the sodium salt.

Alkylation Reaction:

To the resulting suspension of the sodium salt, 10.7 g (0.1 mole) of N,N-dimethyl-2-

chloroethylamine is added.

The reaction mixture is then refluxed for an additional four hours.

Isolation and Purification of Thonzylamine Base:

After cooling, the reaction mixture is treated with 100 cc of water.

The toluene layer is separated and the aqueous layer is extracted with toluene.

The combined toluene extracts are then extracted with dilute hydrochloric acid.

The acidic extract is made alkaline with a sodium hydroxide solution, which causes the

precipitation of the free base, 2-(p-methoxybenzyl, dimethylamino-ethyl) aminopyrimidine
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(Thonzylamine), as an oil.

The oily base is extracted with a suitable solvent, and the solvent is subsequently

removed. The crude base can be purified by distillation under reduced pressure.

Formation of Thonzylamine Hydrochloride (Optional, for stable salt form):

The purified Thonzylamine base is dissolved in isopropyl ether.

A stream of dry hydrogen chloride gas is passed through the solution.

The precipitated Thonzylamine hydrochloride is collected by filtration.

The crude salt is then recrystallized from a suitable solvent to yield the pure product. The

patent reports a yield of 25.0 g (77.5%) of the hydrochloride salt with a melting point of

173-175° C.[1]

This detailed guide provides researchers and drug development professionals with the core

technical information required to understand and replicate the synthesis of Thonzylamine
base. The provided pathway, quantitative data, and experimental protocol are based on

established and patented chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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